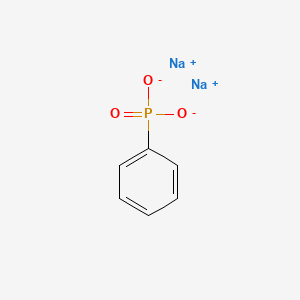
3-amino-4-metil-N-fenilbenzamida
Descripción general
Descripción
3-amino-4-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H14N2O. It is a crucial intermediate in the synthesis of various drug candidates and has a wide range of applications in medicinal chemistry . This compound is known for its role in the development of pharmaceuticals due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
3-amino-4-methyl-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and drug candidates.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
Target of Action
3-Amino-4-methyl-N-phenylbenzamide is an intermediate product used in the production of several medicines . .
Mode of Action
The mode of action of 3-amino-4-methyl-N-phenylbenzamide involves its synthesis through a selective acylation process. This process involves the reaction of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products, making the selective monoacylation process relatively complicated .
Biochemical Pathways
It is known that the compound is a crucial building block in the synthesis of many drug candidates .
Result of Action
The result of the action of 3-amino-4-methyl-N-phenylbenzamide is its production through a selective acylation process. The yield of this compound can be enhanced by increasing the temperature and residence time. For instance, an increase in temperature from 30 °C to 70 °C led to the enhancement of 3-amino-4-methyl-N-phenylbenzamide production from about 42% to 76% at 420 s residence time .
Action Environment
The action environment significantly influences the production of 3-amino-4-methyl-N-phenylbenzamide. The temperature and residence time have a major influence on its production . The by-product production also increases with the increase in temperature and residence time .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
There are two well-known synthetic routes for the preparation of 3-amino-4-methyl-N-phenylbenzamide :
Route 2: This route directly synthesizes 3-amino-4-methyl-N-phenylbenzamide by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This method is preferred due to fewer synthesis steps and higher efficiency.
Industrial Production Methods
In industrial settings, the continuous flow microreactor system is often employed for the synthesis of 3-amino-4-methyl-N-phenylbenzamide . This method allows for precise control of reaction conditions, leading to higher yields and better selectivity.
Análisis De Reacciones Químicas
3-amino-4-methyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include benzoic anhydride, benzoyl chloride, and hydrogen gas . The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
3-amino-4-methyl-N-phenylbenzamide can be compared with other similar compounds, such as:
3-amino-N-methyl-N-phenylbenzamide: This compound has a similar structure but with a methyl group attached to the nitrogen atom.
4-methyl-3-nitrobenzamide: This compound is a precursor in the synthesis of 3-amino-4-methyl-N-phenylbenzamide and has different chemical properties.
The uniqueness of 3-amino-4-methyl-N-phenylbenzamide lies in its specific chemical structure, which allows for selective reactions and applications in medicinal chemistry .
Propiedades
IUPAC Name |
3-amino-4-methyl-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-7-8-11(9-13(10)15)14(17)16-12-5-3-2-4-6-12/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGILUAOMQWZUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504232 | |
| Record name | 3-Amino-4-methyl-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54884-13-8 | |
| Record name | 3-Amino-4-methyl-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














